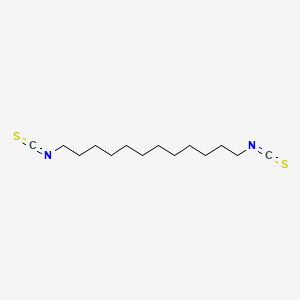

1,12-Diisothiocyanatododecane

Description

1,12-Diisothiocyanatododecane is a bifunctional compound featuring two isothiocyanate (-N=C=S) groups at terminal positions of a 12-carbon aliphatic chain. Isothiocyanates are electrophilic agents commonly employed in bioconjugation, polymer crosslinking, and pharmaceutical synthesis. Notably, the compound’s long hydrocarbon chain may enhance solubility in nonpolar environments compared to shorter-chain analogs .

Properties

Molecular Formula |

C14H24N2S2 |

|---|---|

Molecular Weight |

284.5 g/mol |

IUPAC Name |

1,12-diisothiocyanatododecane |

InChI |

InChI=1S/C14H24N2S2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 |

InChI Key |

VFHJZSHCDXOHJV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCN=C=S)CCCCCN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,12-Diisothiocyanatododecane with three related compounds from the evidence: Dodecane-1,12-diol , Hexamethylene diisocyanate , and 1-Iodododecane . Key distinctions in functional groups, reactivity, and applications are highlighted.

Table 1: Comparative Overview of this compound and Analogs

Functional Group Reactivity

- Isothiocyanate vs. Isocyanate : Isothiocyanates (target compound) exhibit lower electrophilicity compared to isocyanates (e.g., Hexamethylene diisocyanate) due to sulfur’s larger atomic size and reduced electronegativity. This results in slower reaction kinetics with nucleophiles (e.g., amines) but higher stability in aqueous environments .

- Isothiocyanate vs. Hydroxyl : Unlike Dodecane-1,12-diol’s hydroxyl groups, which participate in hydrogen bonding and esterification, isothiocyanates undergo addition reactions (e.g., thiourea formation with amines) .

- Isothiocyanate vs. Iodide : 1-Iodododecane’s iodide is a leaving group, enabling SN2 alkylation, whereas isothiocyanates act as electrophilic coupling agents .

Stability and Handling

- Dodecane-1,12-diol is stable under standard storage but incompatible with strong oxidizers .

- Hexamethylene diisocyanate requires stringent handling due to moisture sensitivity and toxicity .

- This compound (by analogy) likely shares handling precautions with isocyanates, necessitating inert atmospheres to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.